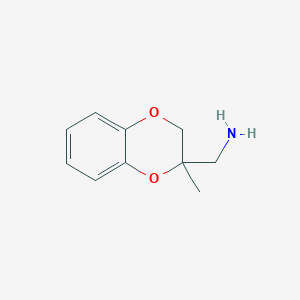
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” is a chemical compound with the molecular weight of 179.22 . It has been found to be an effective antibacterial agent against B. subtilis and E. coli .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” can be represented by the InChI code: 1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3 .Physical And Chemical Properties Analysis
“(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Characterization
- Research has focused on synthesizing novel compounds and analyzing their structures through various techniques. For example, novel Schiff bases have been synthesized, showing potential as anticonvulsant agents. The chemical structures of these compounds were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis, demonstrating significant seizures protection in various models (Pandey & Srivastava, 2011).
Anticonvulsant Potential
- Schiff bases derived from the condensation of substituted aryl aldehydes/ketones with 3-aminomethyl pyridine, including derivatives related to the queried compound, exhibited anticonvulsant activity. Several compounds showed remarkable protection over clinically used drugs in sc.PTZ screen, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity and Imaging
- Iron(III) complexes, including derivatives similar to the queried compound, have been synthesized and examined for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis to generate reactive oxygen species, suggesting their application in cellular imaging and photodynamic therapy (Basu et al., 2014).
Antipsychotic Activity
- SSR181507, a compound closely related to the queried molecule, has been studied for its neurochemical and electrophysiological profile. It possesses high and selective affinities for D2-like and 5-HT1A receptors, suggesting its potential for treating schizophrenia (Claustre et al., 2003).
Antidepressant-like Activity
- Derivatives designed as "biased agonists" of serotonin 5-HT1A receptors showed significant antidepressant-like activity. These findings suggest that targeting D2 and 5-HT1A receptors with novel compounds could offer distinctive therapeutic properties for treating depression and anxiety (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activities
- Sulfonamides bearing a 1,4-benzodioxin ring synthesized for potential therapeutic agents against inflammatory ailments demonstrated suitable antibacterial potential. Some compounds showed good inhibitory activity compared to standard drugs, indicating their potential as antibacterial agents (Abbasi et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(3-methyl-2H-1,4-benzodioxin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYCDJUUOAIBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

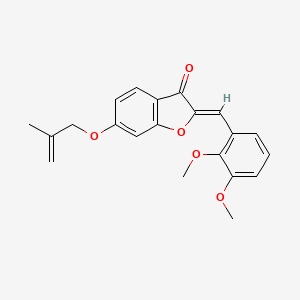
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2384486.png)
![N-(2-methoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2384487.png)
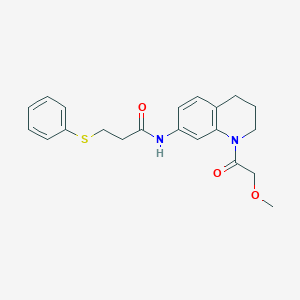
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)
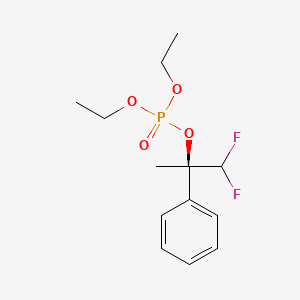
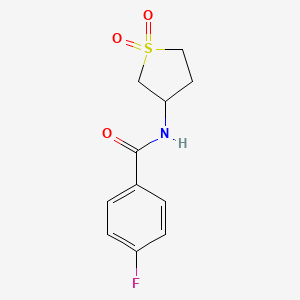
![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]imino-8-methoxychromene-3-carboxamide](/img/structure/B2384503.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)